Sodium 2-(6-methylpyridin-2-yl)acetate
Description
Sodium 2-(6-methylpyridin-2-yl)acetate (CAS: 1416351-80-8) is a sodium salt derivative of a pyridine-containing acetic acid. Its molecular formula is C₈H₈NNaO₂, with a molecular weight of 173.15 g/mol . Structurally, it consists of a pyridine ring substituted with a methyl group at the 6-position and an acetate moiety at the 2-position, neutralized by a sodium ion. This compound is part of a broader class of pyridine derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
1416351-80-8 |
|---|---|
Molecular Formula |
C8H9NNaO2 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
sodium;2-(6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11); |
InChI Key |
RBPZKFZSWXCFDJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 6-methylpyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 6-methylpyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-(6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Sodium 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Its effects are mediated through the interaction with cellular proteins and nucleic acids, leading to alterations in cellular functions .
Comparison with Similar Compounds
Key Findings:
Solubility and Reactivity: The sodium salt form (C₈H₈NNaO₂) exhibits higher water solubility compared to its ester analogs (e.g., methyl and ethyl esters) due to ionic dissociation . Esters like Methyl 2-(6-methylpyridin-2-yl)acetate are more lipophilic, favoring organic solvent compatibility . The chloro-substituted analog (C₈H₈ClNO₂) has greater lipophilicity than the methyl-substituted derivatives, impacting membrane permeability in biological systems .
Structural Modifications and Applications: Fluoro Substituents: The addition of fluorine in Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate improves metabolic stability, a common strategy in drug development to prolong half-life . Amino Linkage: Methyl 2-[(6-methylpyridin-2-yl)amino]acetate introduces hydrogen-bonding capability, which may enhance binding to biological targets .
Commercial and Synthetic Considerations :
- This compound’s discontinuation contrasts with the availability of esters like Methyl 2-(6-chloropyridin-2-yl)acetate, which remains in demand as a medical intermediate .
- Synthetic routes for esters often involve nucleophilic substitution or esterification, as seen in the synthesis of Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate via thietane intermediates .
Safety and Stability :
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